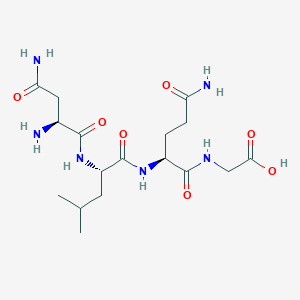

L-Asparaginyl-L-leucyl-L-glutaminylglycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Asparaginyl-L-leucyl-L-glutaminylglycine is a peptide composed of four amino acids: L-asparagine, L-leucine, L-glutamine, and glycine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-leucyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

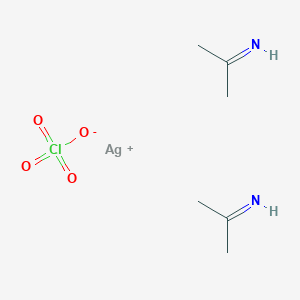

Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amine group of the growing peptide chain.

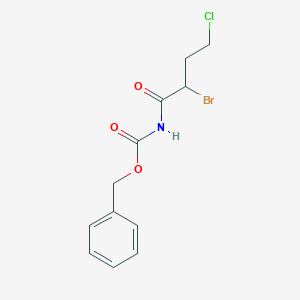

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.

化学反応の分析

Types of Reactions

L-Asparaginyl-L-leucyl-L-glutaminylglycine can undergo various chemical reactions, including:

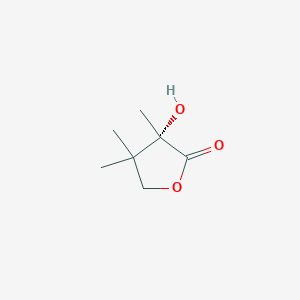

Hydrolysis: Breaking down the peptide bonds using acids or enzymes like proteases.

Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: Reducing agents can be used to break disulfide bonds if present.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or enzymes like trypsin.

特性

CAS番号 |

647838-75-3 |

|---|---|

分子式 |

C17H30N6O7 |

分子量 |

430.5 g/mol |

IUPAC名 |

2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C17H30N6O7/c1-8(2)5-11(23-15(28)9(18)6-13(20)25)17(30)22-10(3-4-12(19)24)16(29)21-7-14(26)27/h8-11H,3-7,18H2,1-2H3,(H2,19,24)(H2,20,25)(H,21,29)(H,22,30)(H,23,28)(H,26,27)/t9-,10-,11-/m0/s1 |

InChIキー |

RMQLSNUFJGAPQK-DCAQKATOSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N |

正規SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)

![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)

![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)

![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)